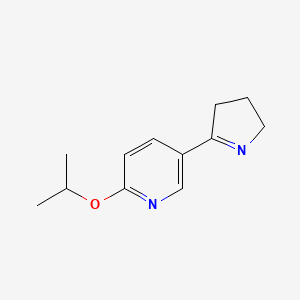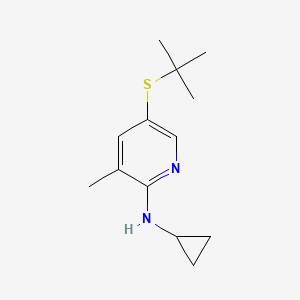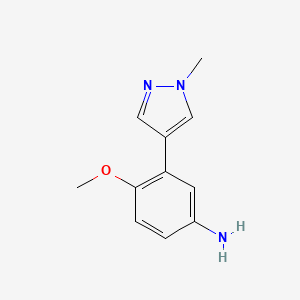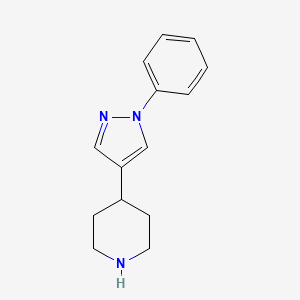
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to reduce any double bonds present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the regulation of blood pressure and inflammation . The compound binds to the active site of sEH, inhibiting its activity and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperidine: Similar structure but with a chlorine substitution on the phenyl ring.
4-Methylpiperazin-1-yl(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with similar biological activities.
Uniqueness
4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an sEH inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-(1-phenylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)12-6-8-15-9-7-12/h1-5,10-12,15H,6-9H2 |
Clave InChI |
NXSCNTAYEMSQOA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


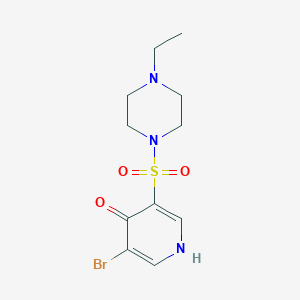
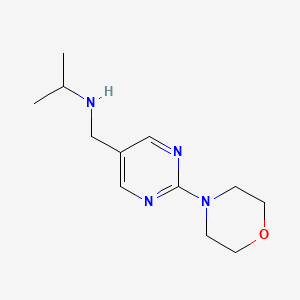

![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)


![(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B11809195.png)
![Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11809214.png)

